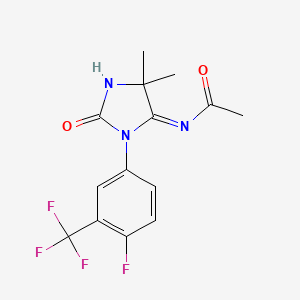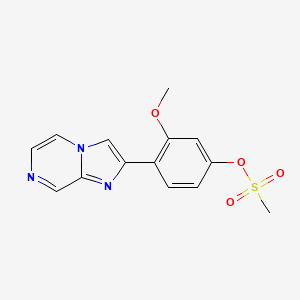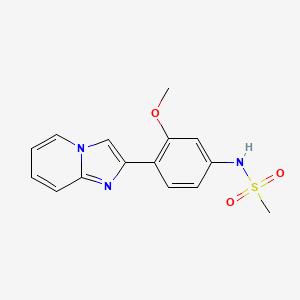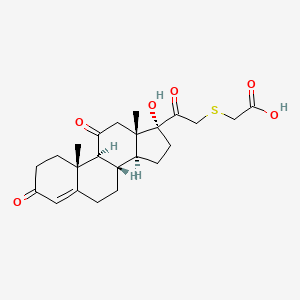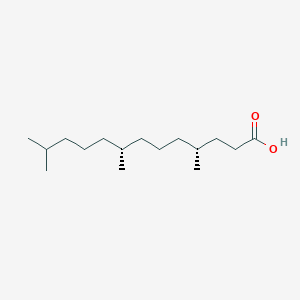
Platinum, (1,2-cyclohexanediammine-N,N')(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- is a complex platinum compound known for its unique coordination chemistry and potential applications in various fields. This compound features a platinum center coordinated to a 1,2-cyclohexanediammine ligand and a 1-hydroxycyclopentanecarboxylato ligand, forming a stable and versatile structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this platinum complex typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with 1,2-cyclohexanediammine in the presence of a base, followed by the addition of 1-hydroxycyclopentanecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate ligand exchange and complex formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The platinum center in this complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the existing ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carboxylates can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) complexes with different ligands.
科学的研究の応用
This platinum complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with DNA and other cellular components.
Industry: The compound is used in the development of advanced materials, including sensors and electronic devices, due to its unique photophysical properties.
作用機序
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links and adducts. These interactions can disrupt cellular processes, inhibit enzyme activity, and induce apoptosis in cancer cells. The specific pathways involved depend on the nature of the ligands and the cellular context.
Similar Compounds:
Cisplatin: A well-known platinum-based anticancer drug with a similar coordination environment but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering improved safety and efficacy profiles.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- stands out due to its unique combination of ligands, which confer specific chemical and biological properties
特性
| 135270-93-8 | |
分子式 |
C12H22N2O3Pt |
分子量 |
437.40 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;1-oxidocyclopentane-1-carboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H9O3.Pt/c7-5-3-1-2-4-6(5)8;7-5(8)6(9)3-1-2-4-6;/h5-6H,1-4,7-8H2;1-4H2,(H,7,8);/q;-1;+2/p-1 |
InChIキー |
JUJHNXRNABYTSG-UHFFFAOYSA-M |
正規SMILES |
C1CCC(C(C1)N)N.C1CCC(C1)(C(=O)[O-])[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


